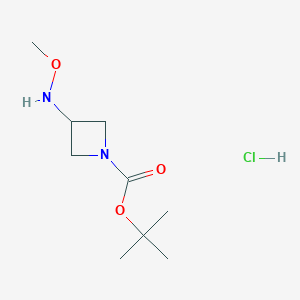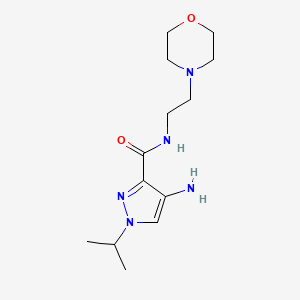
N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, also known as DFPT, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of the thiazole family of compounds, which are known for their antifungal and antibacterial activity. DFPT has been studied for its potential applications in a wide range of areas, including drug delivery, biotechnology, and materials science.
Scientific Research Applications
Optoelectronic Properties
A study by Camurlu and Guven (2015) delves into the synthesis of thiazole-containing monomers, including derivatives related to N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, for their application in conducting polymers. These polymers exhibit promising optoelectronic properties, which could be relevant for applications in electronic devices and sensors (Camurlu & Guven, 2015).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) investigated a series of 1,3,4-oxadiazole compounds, structurally related to N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, for their antimicrobial and hemolytic activities. The study provides insights into the potential use of these compounds in developing new antimicrobial agents with minimized cytotoxicity (Gul et al., 2017).
Antioxidant and Anti-inflammatory Applications
Research by Koppireddi et al. (2013) on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, similar in structure to N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, showed significant antioxidant and anti-inflammatory activities. These compounds could be explored further for their therapeutic potential in treating oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
Anticancer Activity
A study on 5-methyl-4-phenyl thiazole derivatives, related to N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, evaluated their anticancer activity. The research found that certain derivatives showed high selectivity and induced apoptosis in cancer cells, indicating potential applications in cancer therapy (Evren et al., 2019).
properties
IUPAC Name |
N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-12-7-6-8-13(5-2)15(12)18(11(3)20)16-17-14(9-19)10-21-16/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQHKMYBFPUYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C2=NC(=CS2)C=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)

![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)

![2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2780275.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2780276.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2780280.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2780281.png)


![N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B2780284.png)
